molecular formula C11H19NO4 B1332679 (R)-(1-Boc-Pyrrolidin-3-yl)-acetic acid CAS No. 204688-60-8

(R)-(1-Boc-Pyrrolidin-3-yl)-acetic acid

Cat. No. B1332679
M. Wt: 229.27 g/mol
InChI Key: SKEXQIJIXQSFRX-MRVPVSSYSA-N
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Description

-(R)-(1-Boc-Pyrrolidin-3-yl)-acetic acid, also known as Boc-Pyrrolidin-3-yl-acetic acid, is an organic compound belonging to the class of pyrrolidin-3-yl-acetic acids. It is a colorless, crystalline solid with a molecular weight of 298.39 g/mol and a melting point of 134-136°C. Boc-Pyrrolidin-3-yl-acetic acid is a versatile building block for the synthesis of various compounds, including drugs, and is widely used in the pharmaceutical industry.

Scientific Research Applications

Pyrrolidine Alkaloid Synthesis

(R)-(1-Boc-Pyrrolidin-3-yl)-acetic acid has been utilized in the stereoselective synthesis of pyrrolidine alkaloids. Hanson, Baran, and Lindberg (1986) described a method involving aldol condensation, which leads to compounds possessing the pyrrolizidine alkaloid skeleton, a structure found in several natural products (Hanson, Baran, & Lindberg, 1986).

Synthesis of Pyrrolidine Derivatives

Galeazzi, Mobbili, and Orena (1996) developed a process for creating diastereomerically pure 1,3,4-trisubstituted pyrrolidin-2-ones. This synthesis method is important for producing biologically active amino acids containing the pyrrolidine ring in both enantiomerically pure forms, such as (R)- and (S)-3-pyrrolidineacetic acid (Galeazzi, Mobbili, & Orena, 1996).

GABA Uptake Inhibition

Fülep et al. (2006) synthesized derivatives of proline and pyrrolidine-2-alkanoic acids to evaluate their affinity for GABA transport proteins GAT-1 and GAT-3. They found that certain (R)-pyrrolidine-2-acetic acid derivatives exhibited high affinity and selectivity for these transporters, suggesting potential applications in neurological research (Fülep, Hoesl, Höfner, & Wanner, 2006).

Development of Integrin Antagonists

Anderson et al. (2016) reported the diastereoselective synthesis of a compound involving (R)-N-Boc-3-(iodomethyl)-pyrrolidine as a key intermediate. This compound is a potential therapeutic agent for treating Idiopathic Pulmonary Fibrosis and has reached Phase I clinical trials (Anderson, Campbell, Fallon, Lynn, Macdonald, Pritchard, Procopiou, Sollis, & Thorp, 2016).

CCR5 Receptor Antagonists for HIV Treatment

Lynch et al. (2002) explored a series of alpha-(pyrrolidin-1-yl)acetic acids as potent antivirals against HIV. Some of these compounds demonstrated significant in vitro properties and enhanced antiviral activities, indicating their potential in HIV treatment (Lynch, Hale, Budhu, Gentry, Mills, Chapman, Maccoss, Malkowitz, Springer, Gould, Demartino, Siciliano, Cascieri, Carella, Carver, Holmes, Schleif, Danzeisen, Hazuda, Kessler, Lineberger, & Miller, 2002).

properties

IUPAC Name

2-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-5-4-8(7-12)6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKEXQIJIXQSFRX-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363616
Record name [(3R)-1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(1-Boc-Pyrrolidin-3-yl)-acetic acid

CAS RN

204688-60-8
Record name [(3R)-1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-3-Carboxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 6.6 g (27.13 mmol ) of tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate in methanol (150 mL) was added 25 mL (50 mmol) of 2N aqueous NaOH dropwise and the mixture was stirred at room temperature overnight. The solvent was removed under vacuum and the residue was acidified with 2N hydrochloric acid at 0° C. The organics were extracted with ethyl acetate (×3), washed with brine, dried over anhydrous Na2SO4, and filtered. Evaporation of the solvent gave 5.67 g of [1-(tert-butoxycarbonyl)-pyrrolidin-3-yl]acetic acid. The acid (5.64 g, 24.6 mmol) was converted to the title compound (4.2 g) in 3 steps using the procedure outlined in Example 6. 1H NMR (500 MHz, CDCl3) δ 3.64–3.53 (m, 3H), 3.32 (m, 1H), 3.20 (m, 1H), 2.59 (m, 1H), 2.21 (m, 1H), 1.81 (m 1H), 1.49 (s, 9H).
Quantity
6.6 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-(1-Boc-Pyrrolidin-3-yl)-acetic acid
Reactant of Route 2
(R)-(1-Boc-Pyrrolidin-3-yl)-acetic acid
Reactant of Route 3
(R)-(1-Boc-Pyrrolidin-3-yl)-acetic acid
Reactant of Route 4
Reactant of Route 4
(R)-(1-Boc-Pyrrolidin-3-yl)-acetic acid
Reactant of Route 5
(R)-(1-Boc-Pyrrolidin-3-yl)-acetic acid
Reactant of Route 6
(R)-(1-Boc-Pyrrolidin-3-yl)-acetic acid

Citations

For This Compound
2
Citations
V Bernard-Gauthier, A Mahringer, M Vesnaver… - Bioorganic & Medicinal …, 2017 - Elsevier
NTRK1/2/3 fusions have recently been characterized as low incidence oncogenic alterations across various tumor histologies. Tyrosine kinase inhibitors (TKIs) of the tropomyosin …
Number of citations: 10 www.sciencedirect.com
V Bernard-Gauthier - 2017 - era.library.ualberta.ca
Tropomyosin receptor kinases TrkA/B/C family supports neuronal growth, survival and differentiation during development, adult life and ageing. Downregulation of TrkA/B/C is a …
Number of citations: 0 era.library.ualberta.ca

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